molecular formula C23H26ClN7O4 B570274 3-(S)-Hydroxypyrrolidinylavanafil CAS No. 330785-58-5

3-(S)-Hydroxypyrrolidinylavanafil

Cat. No.: B570274
CAS No.: 330785-58-5
M. Wt: 499.956
InChI Key: VCNDLBXEFZQPDC-MSOLQXFVSA-N
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Description

3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of avanafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The addition of the 3-(S)-hydroxypyrrolidinyl group to the avanafil molecule enhances its pharmacological properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring. Common reagents used in this step include amines and aldehydes under acidic or basic conditions.

    Hydroxylation: The introduction of the hydroxyl group at the 3-position of the pyrrolidine ring is achieved through selective hydroxylation reactions. Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are often used.

    Coupling with Avanafil: The final step involves coupling the hydroxypyrrolidine derivative with avanafil. This is typically achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control, purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(S)-Hydroxypyrrolidinylavanafil undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halides, esters

Scientific Research Applications

3-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of avanafil, but the addition of the 3-(S)-hydroxypyrrolidinyl group may enhance its binding affinity and selectivity for PDE5.

Comparison with Similar Compounds

3-(S)-Hydroxypyrrolidinylavanafil can be compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a common mechanism of action, this compound is unique due to its structural modification, which may confer improved pharmacokinetic properties and reduced side effects.

Similar Compounds

    Sildenafil: Another PDE5 inhibitor used in the treatment of erectile dysfunction.

    Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

    Vardenafil: Similar to sildenafil but with a slightly different side effect profile.

Properties

CAS No.

330785-58-5

Molecular Formula

C23H26ClN7O4

Molecular Weight

499.956

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1

InChI Key

VCNDLBXEFZQPDC-MSOLQXFVSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl

Synonyms

4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Origin of Product

United States

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